

Lenaldekar: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lenaldekar**

Cat. No.: **B3724219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenaldekar (LDK) is a quinolinyl hydrazone compound that has demonstrated potent and specific inhibition of T cell proliferation. This technical guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support further research and development of **Lenaldekar** as a potential therapeutic agent, particularly in the context of autoimmune diseases and T-cell-driven malignancies.

Physicochemical Properties

Lenaldekar's fundamental properties are summarized below. This data is critical for its formulation, handling, and in vitro/in vivo evaluation.

Property	Value	Source
Molecular Formula	$C_{18}H_{14}N_4$	[1] [2]
Molecular Weight	286.33 g/mol	[1] [2]
Synonyms	Lenaldekar (LDK), T Cell Proliferation Inhibitor	[1] [2]
Appearance	Yellow powder	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[1]
Storage	2-8°C	[1]

Mechanism of Action

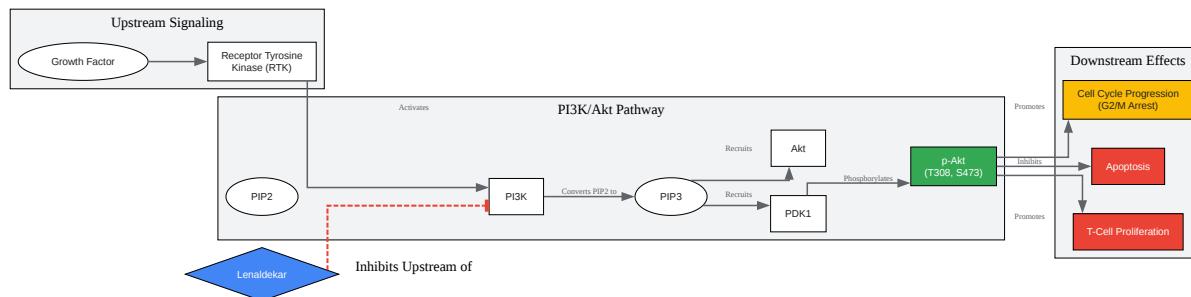
Lenaldekar selectively blocks the proliferation of T cells in a dose-dependent manner, with a reported IC_{50} of 3 μM in CD3+, CD4+, and CD8+ cells.[\[1\]](#) Its antiproliferative effects are non-cytolytic and are associated with a cell cycle delay at the G2/M phase.[\[1\]](#)

A key aspect of **Lenaldekar**'s mechanism is its intervention in the PI3K/Akt signaling pathway. Evidence suggests that its action is upstream of PI-3K/Akt, leading to a reduction in the phosphorylation of Akt at key residues (T308 and S473).[\[2\]](#) This pathway is crucial for regulating cell survival, proliferation, and growth. By inhibiting this pathway, **Lenaldekar** can effectively halt the proliferation of T cells. A high-throughput kinase screen of over 450 kinases showed that **Lenaldekar**'s inhibitory action is highly specific, with no significant off-target effects observed.[\[2\]](#)

Furthermore, **Lenaldekar** has been shown to selectively induce apoptosis in human leukemic blasts and demonstrates activity against acute lymphoblastic leukemia cell lines with an IC_{50} of 1-2 μM .[\[1\]](#) In vivo studies have also confirmed its activity in a zebrafish T-ALL model and its ability to reduce the growth of human T-ALL in murine xenograft models.[\[1\]](#)

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Lenaldekar** within the PI3K/Akt signaling cascade.



[Click to download full resolution via product page](#)

Proposed signaling pathway of **Lenaldekar**.

Experimental Protocols

While specific, published experimental protocols for **Lenaldekar** are not readily available, the following methodologies are standard for assessing the activity of T cell proliferation inhibitors and can be adapted for the evaluation of **Lenaldekar**.

T Cell Proliferation Assay (CFSE-based)

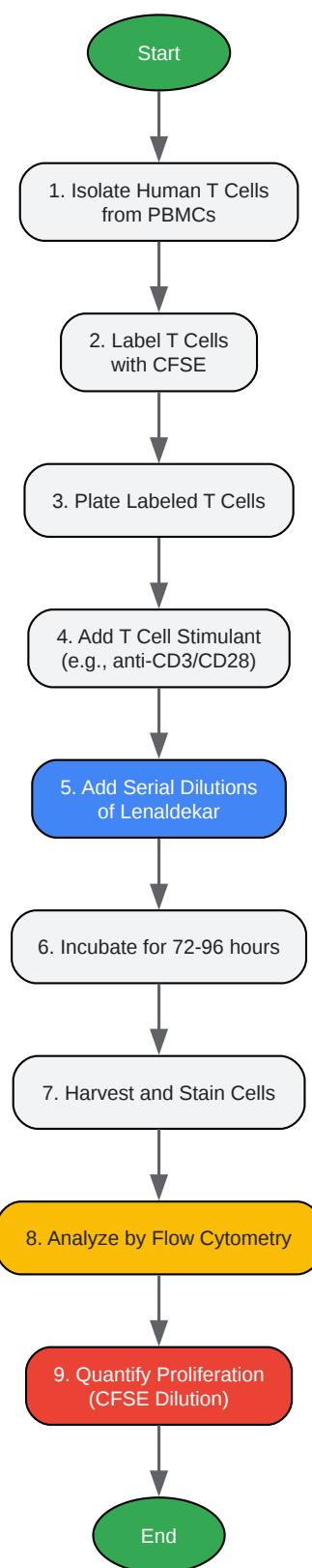
This protocol provides a general framework for measuring T cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye dilution, which is a robust method for tracking cell divisions.

Objective: To determine the dose-dependent effect of **Lenaldekar** on the proliferation of primary T cells.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
- Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
- **Lenaldekar** (dissolved in DMSO)
- CFSE (Carboxyfluorescein succinimidyl ester)
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Workflow Diagram:



[Click to download full resolution via product page](#)

Workflow for T cell proliferation assay.

Procedure:

- **T Cell Isolation:** Isolate T cells from fresh human PBMCs using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's protocol.
- **CFSE Labeling:** Resuspend the isolated T cells at 1×10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.
- **Cell Plating:** Resuspend the CFSE-labeled T cells in culture medium and plate them in a 96-well round-bottom plate at a density of 2×10^5 cells/well.
- **Stimulation:** Add a T cell stimulant such as anti-CD3/CD28 beads or PHA to each well at the manufacturer's recommended concentration.
- **Treatment:** Add serial dilutions of **Lenaldekar** (or vehicle control, e.g., DMSO) to the wells. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
- **Incubation:** Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 to 96 hours.
- **Flow Cytometry Analysis:** Harvest the cells and wash them with FACS buffer. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.
- **Data Analysis:** Gate on the live, single-cell population. Proliferation is measured by the progressive halving of CFSE fluorescence intensity with each cell division. Quantify the percentage of divided cells and the proliferation index for each treatment condition.

Conclusion

Lenaldekar is a promising small molecule inhibitor of T cell proliferation with a well-defined molecular profile and a specific mechanism of action targeting a critical cell signaling pathway. Its high specificity and demonstrated in vitro and in vivo activity warrant further investigation for its potential therapeutic applications in immunology and oncology. The methodologies outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Lenaldekar: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3724219#lenaldekar-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com